
4-Fluoro-3-formyl-5-methylphenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-formyl-5-methylphenylboronic acid pinacol ester is a boronic acid derivative that contains a fluorine atom, a formyl group, and a methyl group attached to a phenyl ring . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of this compound was first reported in 2003 by researchers at the University of Oxford. Protocols for the functionalizing deboronation of alkyl boronic esters are available, but protodeboronation is not well developed . A photoinduced borylation of haloarenes, including electron-rich fluoroarenes, as well as arylammonium salts directly provides boronic acids and boronic esters .Molecular Structure Analysis
The empirical formula of this compound is C8H8BFO3, and its molecular weight is 181.96 . The SMILES string is Cc1cc(cc(C=O)c1F)B(O)O, and the InChI is 1S/C8H8BFO3/c1-5-2-7(9(12)13)3-6(4-11)8(5)10/h2-4,12-13H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is sparingly soluble in water but readily soluble in organic solvents such as methanol, ethanol, and acetone.Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-formyl-5-methylphenylboronic acid pinacol ester is used in a variety of scientific research applications. It is used as a reagent in organic synthesis for the preparation of a variety of compounds, including pharmaceuticals, polymers, and other organic materials. It is also used in biochemistry and physiology studies for its unique properties. In particular, this compound is used in the synthesis of certain peptides and proteins, and it is also used as a catalyst in the synthesis of certain organic compounds.
Wirkmechanismus
Target of Action
The primary target of 4-Fluoro-3-formyl-5-methylphenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the rate of hydrolysis of phenylboronic pinacol esters, a related class of compounds, is dependent on the substituents in the aromatic ring and the ph of the environment . This suggests that the compound’s ADME properties and bioavailability could be influenced by these factors .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
Environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability . For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action may be more efficient in environments with a physiological pH .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Fluoro-3-formyl-5-methylphenylboronic acid pinacol ester in laboratory experiments include its high reactivity, low cost, and its ability to act as a catalyst in certain reactions. The main limitation of using this compound in laboratory experiments is its potential toxicity. The boron atom in the molecule can be toxic if not handled properly, and it is important to take proper safety precautions when using this compound in laboratory experiments.
Zukünftige Richtungen
For the use of 4-Fluoro-3-formyl-5-methylphenylboronic acid pinacol ester include further research into its biochemical and physiological effects, as well as its potential applications in pharmaceutical synthesis and other organic synthesis applications. Additionally, further research into the mechanism of action of this compound could lead to the development of more efficient and cost-effective laboratory experiments. Finally, further research into the potential toxicity of this compound could lead to the development of safer and more efficient laboratory protocols.
Synthesemethoden
4-Fluoro-3-formyl-5-methylphenylboronic acid pinacol ester is synthesized using a two-step process. The first step involves the reaction of 4-fluoro-3-formyl-5-methylphenol with boronic acid in the presence of a suitable catalyst. This reaction produces the desired product, 4-fluoro-3-formyl-5-methylphenylboronic acid. The second step involves the reaction of the boronic acid with pinacol ester in the presence of a suitable catalyst. This reaction produces the desired product, this compound.
Eigenschaften
IUPAC Name |
2-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO3/c1-9-6-11(7-10(8-17)12(9)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKQZYPYVOGPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C=O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


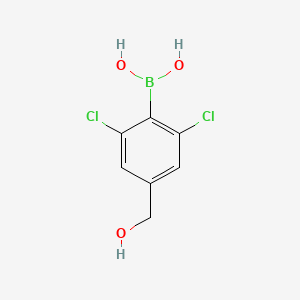

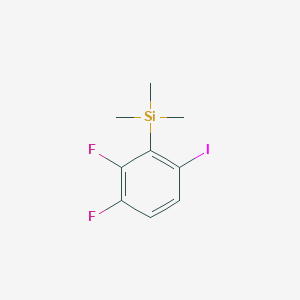


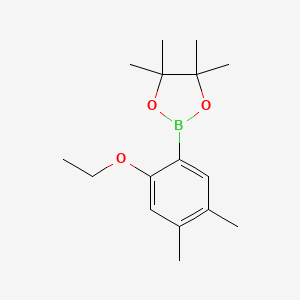


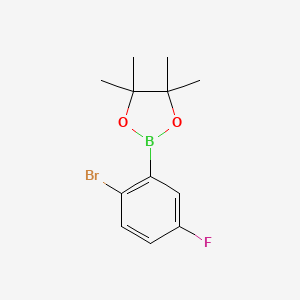
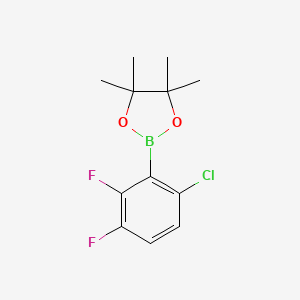


![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)